1,4-Dicyclohexylpiperazine
Description
1,4-Dicyclohexylpiperazine (C₁₆H₃₀N₂; MW: 250.43 g/mol) is a piperazine derivative with two cyclohexyl groups substituted at the 1,4-positions of the piperazine ring .
Properties
Molecular Formula |
C16H30N2 |
|---|---|
Molecular Weight |
250.42 g/mol |
IUPAC Name |
1,4-dicyclohexylpiperazine |
InChI |
InChI=1S/C16H30N2/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h15-16H,1-14H2 |
InChI Key |
PMKYZLGUIDMJBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dicyclohexylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with cyclohexyl halides under basic conditions. The reaction typically proceeds as follows:
Reactants: Piperazine and cyclohexyl bromide or cyclohexyl chloride.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like tetrahydrofuran or dimethylformamide.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dicyclohexylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,4-dicyclohexylpiperazine involves its interaction with specific molecular targets. For instance, it has been found to act as a gamma-aminobutyric acid receptor agonist, binding directly to muscle membrane gamma-aminobutyric acid receptors. This interaction leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms, such as parasitic worms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Homopiperazine (Hexahydro-1,4-diazepine)
- Structure : A seven-membered ring (C₅H₁₂N₂; MW: 100.16 g/mol), differing from piperazine by an additional methylene group .
- Key Properties :
- Applications : Forms coordination polymers with metals (e.g., Co²⁺, Cd²⁺) for materials science applications .
2.2. 1,4-Diphenethylpiperazine Analogs
- Structure: Symmetrical/non-symmetrical phenethyl substitutions on piperazine (e.g., C₂₀H₂₆N₂) .
- Key Properties :
- Contrast with 1,4-Dicyclohexylpiperazine : Phenethyl groups enhance aromatic interactions, whereas cyclohexyl groups increase lipophilicity.
2.3. 1-Benzyl-1,4-diazepane
2.4. Piperazine-1,4-diylbis(cyclohexylmethanone)
- Structure : Cyclohexyl groups linked via ketone bridges (C₁₈H₃₀N₂O₂; MW: 306.44 g/mol) .
- Key Properties: Higher polarity (PSA = 46.48 Ų) due to ketone groups, contrasting with the nonpolar cyclohexyl groups in this compound .
Comparative Data Table
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